2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide
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Overview
Description
2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of an amino group, a bromophenyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide typically involves the condensation of 2-bromobenzylamine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2-nitro-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide.
Reduction: Formation of 2-amino-N-[(2-phenyl)methyl]-N-propan-2-ylpropanamide.
Substitution: Formation of 2-amino-N-[(2-hydroxyphenyl)methyl]-N-propan-2-ylpropanamide.
Scientific Research Applications
2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets. The bromophenyl group allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-[(2-chlorophenyl)methyl]-N-propan-2-ylpropanamide
- 2-amino-N-[(2-fluorophenyl)methyl]-N-propan-2-ylpropanamide
- 2-amino-N-[(2-methylphenyl)methyl]-N-propan-2-ylpropanamide
Uniqueness
2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding affinity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with its molecular targets compared to its chloro, fluoro, or methyl analogs .
Properties
Molecular Formula |
C13H19BrN2O |
---|---|
Molecular Weight |
299.21 g/mol |
IUPAC Name |
2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C13H19BrN2O/c1-9(2)16(13(17)10(3)15)8-11-6-4-5-7-12(11)14/h4-7,9-10H,8,15H2,1-3H3 |
InChI Key |
ACSUWCUNKLSXEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1Br)C(=O)C(C)N |
Origin of Product |
United States |
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